2,6-dibromobenzene-1-sulfonamide 2,6-dibromobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1700401-95-1
VCID: VC7029702
InChI: InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
SMILES: C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br
Molecular Formula: C6H5Br2NO2S
Molecular Weight: 314.98

2,6-dibromobenzene-1-sulfonamide

CAS No.: 1700401-95-1

Cat. No.: VC7029702

Molecular Formula: C6H5Br2NO2S

Molecular Weight: 314.98

* For research use only. Not for human or veterinary use.

2,6-dibromobenzene-1-sulfonamide - 1700401-95-1

Specification

CAS No. 1700401-95-1
Molecular Formula C6H5Br2NO2S
Molecular Weight 314.98
IUPAC Name 2,6-dibromobenzenesulfonamide
Standard InChI InChI=1S/C6H5Br2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Standard InChI Key OYKGKHKTFSLKFJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Br

Introduction

Structural and Molecular Characteristics

2,6-Dibromobenzene-1-sulfonamide (C₆H₅Br₂NO₂S) features a benzene core substituted with two bromine atoms in para positions relative to the sulfonamide group. Its molecular weight is 315.98 g/mol, calculated from the atomic masses of constituent elements . The bromine atoms induce significant steric and electronic effects, influencing reactivity and intermolecular interactions.

The sulfonamide group (-SO₂NH₂) contributes to hydrogen bonding capacity, enhancing solubility in polar solvents. X-ray crystallography of analogous compounds, such as 2,6-dibromo-4-fluorobenzene-1-sulfonamide, reveals planar aromatic systems with sulfonamide oxygen atoms participating in hydrogen-bonded networks . These structural features are critical for understanding the compound’s behavior in synthetic and biological contexts.

Synthetic Methodologies

Patent-Based Synthesis Route

A 2017 Chinese patent (CN108017522B) outlines a five-step synthesis starting from m-dibromobenzene :

  • Acylation: Reaction with n-butyllithium and DMF yields 2,6-dibromobenzaldehyde.

  • Reduction: Sodium borohydride reduces the aldehyde to 2,6-dibromobenzyl alcohol.

  • Chlorination: Thionyl chloride converts the alcohol to 2-chloromethyl-1,3-dibromobenzene.

  • Substitution: Reaction with thiourea in methanol produces [(2,6-dibromophenyl)methylthio]methylamine hydrochloride.

  • Sulfonyl Chlorination: Treatment with N-chlorosuccinimide (NCS) and hydrochloric acid yields the final sulfonamide.

Alternative Approaches

Physicochemical Properties

Key properties inferred from structural analogs and synthetic intermediates include:

PropertyValue/DescriptionSource
Molecular Weight315.98 g/molCalculated
Melting Point194–195°C (analog)
SolubilityModerate in DMSO, methanol
StabilityStable under ambient conditions

The melting point aligns with 2,5-dibromobenzene-1-sulfonamide (194–195°C) , though steric differences may cause slight variations. The compound’s stability in air and moisture facilitates handling in laboratory settings .

Spectroscopic Characterization

  • 1H^1H-NMR: Intermediates such as 2-chloromethyl-1,3-dibromobenzene show aromatic protons at δ 7.63 (s, 2H) and methylene protons at δ 4.68 (s, 2H) .

  • Mass Spectrometry: ESI-MS of intermediates reveals molecular ion peaks (e.g., m/z 284.38 [M+H]+^+) .

  • IR Spectroscopy: Sulfonamide stretches (S=O at ~1350 cm⁻¹, N-H at ~3300 cm⁻¹) are expected based on analogous compounds .

Future Directions

  • Biological Screening: Evaluate anticancer, antibacterial, and enzyme inhibitory activity.

  • Derivatization: Explore substitutions at the sulfonamide nitrogen or benzene ring to enhance pharmacokinetic properties.

  • Process Optimization: Develop greener synthesis routes using catalytic methods or solvent-free conditions.

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